Clofibric acid-coenzyme A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

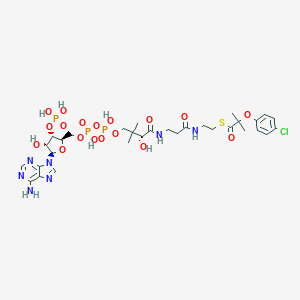

Clofibric acid-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C31H45ClN7O18P3S and its molecular weight is 964.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Coenzyme A - Acyl Coenzyme A - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Metabolism and Biochemical Role

Clofibric acid is primarily known for its ability to lower lipid levels in patients with hyperlipidemia. Its metabolic pathway involves conversion into clofibryl-S-acyl-CoA, which acts as a reactive thioester that can participate in various biochemical reactions.

- Formation of Acyl-CoA Thioesters : Clofibric acid can be converted into acyl-CoA thioesters, which are crucial intermediates in lipid metabolism. These thioesters can acylate glutathione (GSH) and other nucleophiles, indicating their reactivity and potential impact on cellular processes .

- Induction of Peroxisomal Enzymes : Long-term administration of clofibric acid has been shown to induce peroxisomal beta-oxidation enzymes and fatty acid-binding proteins in the liver. This effect enhances the metabolism of fatty acids, contributing to its lipid-lowering properties .

Pharmacological Applications

Clofibric acid-coenzyme A derivatives have been investigated for their pharmacological effects beyond lipid regulation.

- Antidiabetic Potential : Studies suggest that compounds derived from clofibric acid may exhibit antidiabetic properties by modulating glucose metabolism and insulin sensitivity. The pharmacokinetic profile indicates that these compounds could be developed as prodrugs with enhanced bioavailability and therapeutic efficacy .

- Reactive Metabolites : The formation of reactive metabolites from clofibryl-S-acyl-CoA has implications for drug metabolism and toxicity. Understanding these pathways is essential for evaluating the safety and efficacy of drugs that undergo similar metabolic transformations .

Case Studies and Research Findings

Several studies have documented the effects of clofibric acid and its derivatives on metabolic processes:

化学反応の分析

Formation of Clofibric Acid-Coenzyme A

CA-SCoA is synthesized through enzymatic activation of clofibric acid by acyl-CoA synthetases (ACS). This reaction links clofibric acid to coenzyme A (CoA) via a thioester bond, forming a reactive intermediate critical for fatty acid metabolism . The structure of CA-SCoA includes a p-chlorophenoxyisobutyryl group attached to CoA, enabling participation in lipid metabolic pathways.

Reactivity with Thiols: Formation of CA-SG

CA-SCoA reacts with glutathione (GSH) to form S-(p-chlorophenoxyisobutyryl)glutathione (CA-SG) via transacylation. This reaction is catalyzed by glutathione S-transferases (GSTs), with a 3-fold increase in reaction rate in the presence of rat liver GSTs . The reaction proceeds under physiological conditions (pH 7.5, 37°C), forming 50 µM CA-SG per hour. Mass spectrometry confirmed the structure of CA-SG, highlighting its role in detoxification .

Key Reaction:

CA SCoA+GSH→CA SG+CoA(Rate=50μM h)

Chemical Stability and Hydrolysis

CA-SCoA exhibits pH-dependent stability. It remains stable under mildly acidic and neutral conditions (pH 6.0–8.0) but undergoes hydrolysis at pH >10.5, with a half-life of ~1 day at pH 10.5 . This instability at high pH limits its persistence in basic environments, influencing its bioavailability and reactivity in vivo.

Role in Lipid Metabolism

CA-SCoA is a ligand for peroxisome proliferator-activated receptor α (PPARα), which regulates fatty acid oxidation. Studies in wild-type mice show that clofibric acid treatment reduces body weight gain, enhances insulin sensitivity, and lowers serum triacylglycerols . These effects are attributed to CA-SCoA’s role in activating PPARα, inducing genes like uncoupling protein 3 (UCP3) and stearoyl-CoA desaturase (SCD1) .

Metabolic Pathways:

- β-Oxidation: CA-SCoA undergoes β-oxidation in peroxisomes, contributing to lipid catabolism .

- Fatty Acid Elongation: It interacts with palmitoyl-CoA chain elongation (PCE) and SCD to synthesize oleic acid (18:1) .

- PPARα Activation: Induces UCP3 expression (59-fold increase in liver mRNA) , promoting energy expenditure via uncoupling of oxidative phosphorylation .

Enzymatic Interactions

CA-SCoA modulates enzyme activity in fatty acid metabolism:

- Stearoyl-CoA Desaturase (SCD): Clofibric acid increases SCD1 expression, enhancing oleic acid synthesis .

- Branched-Chain Keto Acid Dehydrogenase Complex (BCKDH): Inhibits BCKDH kinase, activating BCKDH and stimulating branched-chain amino acid catabolism .

Toxicological Implications

The reactivity of CA-SCoA with protein thiols may contribute to clofibric acid’s toxicity. Acylation of cysteine residues in proteins could disrupt cellular functions, though this mechanism remains under investigation .

Table 1: Metabolic Effects of Clofibric Acid in Mice

| Parameter | Wild-Type (Control) | Wild-Type (CA-Treated) | PDK4 KO (Control) | PDK4 KO (CA-Treated) |

|---|---|---|---|---|

| Body Weight Gain (g/14 weeks) | 15.0 ± 0.8 | 4.8 ± 1.7* | 12.8 ± 0.9* | 2.6 ± 0.3* |

| Liver Triacylglycerol (mg/g) | 235 ± 18 | 114 ± 24* | 185 ± 9* | 72 ± 11* |

| UCP3 mRNA (Fold Change) | 1.0 ± 0.1 | 59.0 ± 4.8* | 0.5 ± 0.2 | 82.2 ± 5.2* |

*P < 0.05 vs. control.

特性

CAS番号 |

104732-21-0 |

|---|---|

分子式 |

C31H45ClN7O18P3S |

分子量 |

964.2 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-chlorophenoxy)-2-methylpropanethioate |

InChI |

InChI=1S/C31H45ClN7O18P3S/c1-30(2,24(42)27(43)35-10-9-20(40)34-11-12-61-29(44)31(3,4)55-18-7-5-17(32)6-8-18)14-53-60(50,51)57-59(48,49)52-13-19-23(56-58(45,46)47)22(41)28(54-19)39-16-38-21-25(33)36-15-37-26(21)39/h5-8,15-16,19,22-24,28,41-42H,9-14H2,1-4H3,(H,34,40)(H,35,43)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)/t19-,22-,23-,24+,28-/m1/s1 |

InChIキー |

YCMNRTMIKDPOSZ-VXAHOBLNSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O |

異性体SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O |

正規SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O |

同義語 |

clofibric acid-CoA clofibric acid-coenzyme A clofibroyl-CoA clofibroyl-coenzyme A coenzyme A, clofibric acid- coenzyme A, clofibroyl- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。